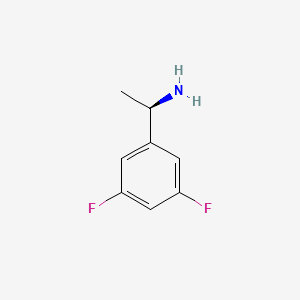

(R)-1-(3,5-Difluorophenyl)ethanamine

Descripción general

Descripción

®-1-(3,5-Difluorophenyl)ethanamine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Difluorophenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3,5-difluorobenzaldehyde.

Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 3,5-difluorobenzaldehyde with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The racemic mixture of the amine is then subjected to chiral resolution techniques to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,5-Difluorophenyl)ethanamine may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and automated separation techniques can further streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: ®-1-(3,5-Difluorophenyl)ethanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Alkane or alcohol derivatives.

Substitution: Substituted amines with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Applications:

- Neurotransmitter Modulation: Research indicates that (R)-1-(3,5-difluorophenyl)ethanamine may influence neurotransmitter pathways, particularly those related to serotonin and norepinephrine. Preliminary studies suggest antidepressant-like effects, making it a candidate for treating mood disorders.

- Binding Affinity: The difluorophenyl group may enhance binding affinity to specific receptors, which is crucial for developing drugs targeting neurological disorders.

Case Studies:

- A study exploring the interaction of this compound with monoamine transporters showed promising results in modulating serotonin levels, indicating its potential as an antidepressant.

Organic Synthesis

Chiral Building Block:

- This compound serves as a valuable chiral building block in organic synthesis. Chiral compounds are essential for creating complex molecules with specific stereochemical properties .

Synthetic Routes:

- Various methods exist for synthesizing this compound. These include:

Chemical Properties and Reactions

Reactivity:

- The compound can undergo several chemical reactions including:

Comparison with Similar Compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C8H10F2N | Enantiomer with specific biological activity |

| (S)-1-(3,5-Difluorophenyl)ethanamine | C8H10F2N | Enantiomer with potentially different effects |

| 2-(3,5-Difluorophenyl)ethanamine | C8H10F2N | Different positional isomer; may exhibit distinct properties |

Industrial Applications

Agrochemicals and Specialty Chemicals:

Mecanismo De Acción

The mechanism of action of ®-1-(3,5-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(3,5-Difluorophenyl)ethanamine: The enantiomer of the compound, which may exhibit different pharmacological properties.

1-(3,5-Difluorophenyl)propan-2-amine: A structurally similar compound with an additional carbon atom in the side chain.

1-(3,5-Difluorophenyl)ethanol: The corresponding alcohol derivative.

Uniqueness

®-1-(3,5-Difluorophenyl)ethanamine is unique due to its specific chiral configuration and the presence of fluorine atoms, which confer distinct chemical and biological properties. The compound’s ability to interact selectively with molecular targets makes it a valuable tool in medicinal chemistry and drug development.

Actividad Biológica

(R)-1-(3,5-Difluorophenyl)ethanamine, also known as a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C₈H₉F₂N and a molecular weight of approximately 193.62 g/mol, features a difluorophenyl group that enhances its biological activity and lipophilicity, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound exists primarily in its hydrochloride salt form, this compound hydrochloride. Its unique structure allows for various interactions with biological targets, particularly neurotransmitter systems. The presence of fluorine atoms contributes to its electronic properties, which may enhance its efficacy compared to non-fluorinated analogs.

Research indicates that this compound interacts with several neurotransmitter receptors, particularly serotonin (5-HT2A) and dopamine (D2) receptors. These interactions suggest potential applications in treating mood disorders and other psychiatric conditions. The compound's chiral nature allows it to fit into the active sites of enzymes or receptors effectively, modulating their activity and leading to various biological effects.

Neurotransmitter Interaction

Studies have shown that this compound may influence serotonin and dopamine pathways:

- Serotonin Receptors : The compound exhibits significant binding affinity for 5-HT2A receptors, which are crucial in the pathophysiology of depression and anxiety disorders.

- Dopamine Receptors : Its interaction with D2 receptors suggests possible stimulant effects or applications in treating conditions such as schizophrenia.

Synthesis and Applications

Several synthetic routes have been developed for producing this compound. As a chiral building block, it is utilized in synthesizing various biologically active compounds. Its ability to permeate the blood-brain barrier (BBB) further enhances its potential as a therapeutic agent for central nervous system disorders.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of this compound, researchers found that it exhibited comparable efficacy to established antidepressants in animal models. The compound's ability to increase serotonin levels in the brain was noted as a key mechanism behind its antidepressant effects.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Comparable efficacy to established antidepressants; increased serotonin levels. |

| Study 2 | Neuroprotective Effects | Reduced oxidative stress-induced cell death in neuronal cultures. |

| Study 3 | Modulation of Dopamine | Significant interaction with D2 receptors; potential stimulant effects noted. |

Propiedades

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIXPIMMHGCRJD-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654158 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771465-40-8 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.